![molecular formula C11H11ClN2S B13321833 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine](/img/structure/B13321833.png)
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiourea for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield thieno-pyrimidine-4(3H)-thiones .
科学的研究の応用
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and antitumor activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
作用機序
The mechanism of action of 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thieno[2,3-d]pyrimidine derivative with similar structural features.
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness
4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
特性
分子式 |
C11H11ClN2S |
|---|---|
分子量 |
238.74 g/mol |
IUPAC名 |
4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-11(2)5-7(11)9-13-8(12)6-3-4-15-10(6)14-9/h3-4,7H,5H2,1-2H3 |
InChIキー |
QKNBQVTXRCDWTA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1C2=NC3=C(C=CS3)C(=N2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


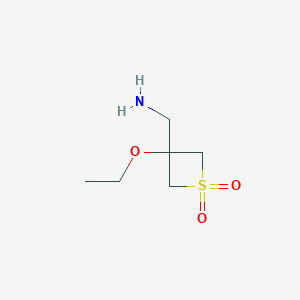
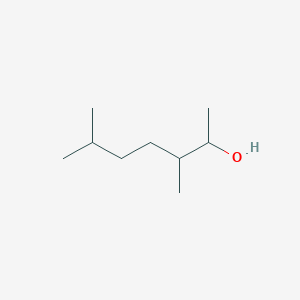
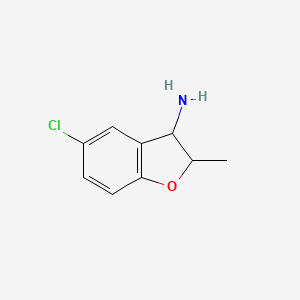
![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
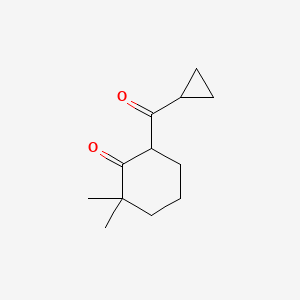
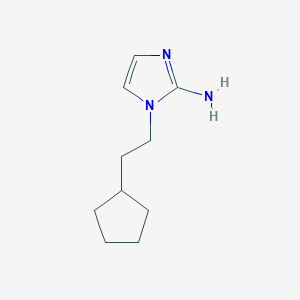
![N-[3-(1H-Imidazol-1-yl)propyl]-3-methylcyclopentan-1-amine](/img/structure/B13321796.png)
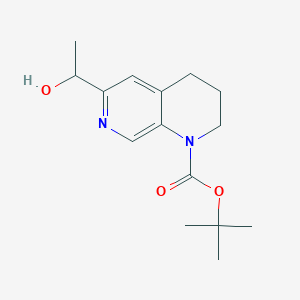
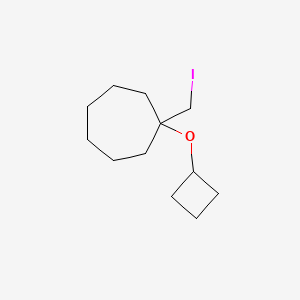
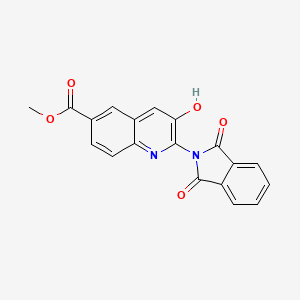
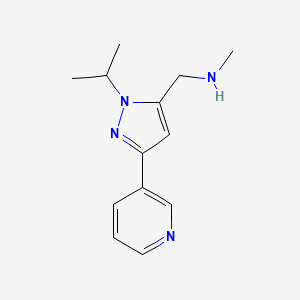
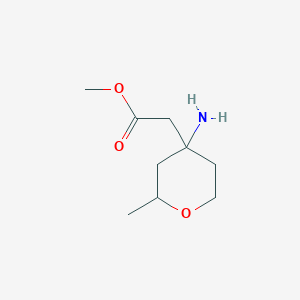
![5-Fluoro-2-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13321825.png)
amine](/img/structure/B13321826.png)
